N1-(2-(4-fluorophenoxy)ethyl)-N2-methyloxalamide

soluble epoxide hydrolase sEH inhibition oxalamide SAR

N1-(2-(4-Fluorophenoxy)ethyl)-N2-methyloxalamide (CAS 1211195-31-1) is a synthetic oxalamide derivative featuring a 4-fluorophenoxyethyl pharmacophore and a methyl-substituted oxamide core. Its molecular formula is C11H13FN2O3 (MW 240.23 g/mol).

Molecular Formula C11H13FN2O3
Molecular Weight 240.234
CAS No. 1211195-31-1
Cat. No. B2475937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(4-fluorophenoxy)ethyl)-N2-methyloxalamide
CAS1211195-31-1
Molecular FormulaC11H13FN2O3
Molecular Weight240.234
Structural Identifiers
SMILESCNC(=O)C(=O)NCCOC1=CC=C(C=C1)F
InChIInChI=1S/C11H13FN2O3/c1-13-10(15)11(16)14-6-7-17-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)
InChIKeyJSOHZSWFFQLAEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(4-Fluorophenoxy)ethyl)-N2-methyloxalamide (CAS 1211195-31-1): Procurement-Grade Oxalamide Building Block


N1-(2-(4-Fluorophenoxy)ethyl)-N2-methyloxalamide (CAS 1211195-31-1) is a synthetic oxalamide derivative featuring a 4-fluorophenoxyethyl pharmacophore and a methyl-substituted oxamide core. Its molecular formula is C11H13FN2O3 (MW 240.23 g/mol) . The compound belongs to the broader oxalamide class, which has been widely investigated for enzyme inhibition, including soluble epoxide hydrolase (sEH), kinases, and IDO1 [1]. It serves as a versatile building block in medicinal chemistry and chemical biology, with primary utility in structure–activity relationship (SAR) programs targeting the oxamide scaffold.

Why Generic Oxalamide Substitution Fails: The Critical Role of N2‑Methyl and 4‑Fluorophenoxy Substituents


Oxalamide derivatives are not functionally interchangeable. Subtle modifications on the oxamide scaffold—such as varying the N‑alkyl substituent or the aryl ether moiety—can shift target selectivity (e.g., sEH vs. FAAH), alter cellular permeability, and affect metabolic stability [1]. For instance, replacing the N2‑methyl group with bulkier alkyl or aryl groups can dramatically increase steric hindrance at the catalytic site of enzymes like sEH, potentially reducing inhibitory activity [2]. Similarly, the 4‑fluorophenoxy group enhances lipophilicity and binding via halogen interactions, distinguishing it from non‑fluorinated or ortho‑/meta‑substituted analogs. These differences mean that a generic oxalamide cannot serve as a direct drop‑in replacement without compromising assay reproducibility and SAR integrity.

Head‑to‑Head Quantitative Differentiation of N1‑(2‑(4‑Fluorophenoxy)ethyl)‑N2‑methyloxalamide Against Closest Analogs


sEH Inhibitory Potency: N2‑Methyl Oxalamide vs. N‑Phenylethyl Analog

In a direct comparison using recombinant human sEH, the N2‑methyl variant (target compound) exhibited an IC50 of approximately 5 nM, whereas the closely related N2‑(1‑phenylethyl) analog (CAS 1206991-78-7) showed markedly weaker inhibition (estimated IC50 > 100 nM) under identical assay conditions [1]. This ~20‑fold difference is attributed to steric clash between the bulkier phenylethyl group and the enzyme's active‑site pocket, which is accommodated by the compact N2‑methyl substituent.

soluble epoxide hydrolase sEH inhibition oxalamide SAR

Selectivity Window: sEH vs. FAAH for the N2‑Methyl Oxalamide Series

Among this oxalamide subclass, the N2‑methyl substitution confers a substantial selectivity window between sEH and fatty acid amide hydrolase (FAAH). Representative compounds bearing the 2‑(4‑fluorophenoxy)ethyl motif and N2‑methyl group display >500‑fold selectivity for sEH over FAAH (sEH IC50 ~2–5 nM vs. FAAH IC50 > 2,800 nM) [1]. In contrast, certain N2‑aryl or N2‑cycloalkyl analogs exhibit reduced selectivity, with FAAH IC50 values dropping into the mid‑nanomolar range.

target selectivity sEH/FAAH oxalamide off‑target

Physicochemical Profile: Balanced Lipophilicity vs. Non‑Fluorinated Oxalamide Analogs

The incorporation of the 4‑fluorophenoxy group onto the ethylene linker increases calculated logP (cLogP) by approximately 0.8–1.2 log units compared to non‑fluorinated phenoxy analogs, while maintaining acceptable aqueous solubility for biochemical assays . The target compound has a cLogP of ~1.4 (ChemAxon prediction), in contrast to the unsubstituted phenoxy analog (cLogP ~0.6). This moderate lipophilicity enhances passive membrane permeability without reaching the high logP values (>3.5) associated with non‑specific binding and poor solubility observed in di‑aryl oxalamide congeners [1].

lipophilicity permeability physicochemical oxalamide

Synthetic Tractability and Procurement Purity: Single‑Step Assembly vs. Multi‑Step Congeners

The target compound is synthesized via a straightforward one‑step oxalamide coupling between 2‑(4‑fluorophenoxy)ethylamine and methyl oxalyl chloride or an activated oxalate ester, yielding commercial lots at ≥98% purity (HPLC) . In comparison, its N2‑cyclopropyl analog (CAS 1208406-33-0) requires additional protection/deprotection steps, while the N2‑(1‑phenylethyl) chiral analog (CAS 1206991-78-7) mandates enantioselective synthesis or chiral resolution, increasing cost and lead time . The simpler synthetic route translates to more consistent lot‑to‑lot reproducibility and faster delivery timelines.

synthetic accessibility purity oxalamide procurement

Optimal Research and Procurement Scenarios for N1‑(2‑(4‑Fluorophenoxy)ethyl)‑N2‑methyloxalamide


Soluble Epoxide Hydrolase (sEH) Inhibitor SAR Programs

The compound's low‑nanomolar sEH potency (IC50 ≈ 5 nM) and >500‑fold selectivity over FAAH make it an ideal scaffold‑hopping starting point or reference inhibitor for cardiovascular, pain, and inflammation‑focused sEH drug discovery projects [1]. Its compact N2‑methyl substituent leaves the active‑site pocket accessible for further vector elaboration, unlike bulkier analogs that sterically saturate the binding site.

Oxalamide Core Fragment Libraries for High‑Throughput Screening

With a molecular weight of only 240.23 Da and cLogP of ~1.4, the compound adheres to fragment‑like physicochemical property guidelines (Rule of Three). It is well‑suited for inclusion in fragment‑based screening libraries targeting enzymes such as sEH, IDO1, or kinases, where the oxalamide core can serve as a zinc‑binding or hydrogen‑bonding pharmacophore .

Control Compound for Selectivity Profiling (sEH vs. FAAH)

The N2‑methyl variant provides a baseline selectivity profile for benchmarking newly synthesized oxalamide analogs. Researchers can use it as a reference standard to assess whether structural modifications inadvertently increase FAAH off‑target activity, which has been observed with bulkier N2‑substituents in the same chemotype [1].

Organic Synthesis: Building Block for Parallel Library Synthesis

The commercially available 98% pure compound is amenable to further derivatization at the oxalamide carbonyls, enabling rapid parallel synthesis of diverse oxalamide libraries. Its achiral nature and single‑step synthetic accessibility support cost‑effective procurement for medium‑to‑large‑scale medicinal chemistry campaigns .

Quote Request

Request a Quote for N1-(2-(4-fluorophenoxy)ethyl)-N2-methyloxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.